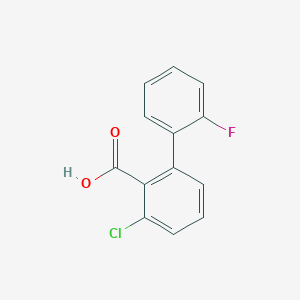

6-Chloro-2-(2-fluorophenyl)benzoic acid

Description

Properties

IUPAC Name |

2-chloro-6-(2-fluorophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-10-6-3-5-9(12(10)13(16)17)8-4-1-2-7-11(8)15/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUJKLMPGNWEBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=CC=C2)Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673459 | |

| Record name | 3-Chloro-2'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214357-16-0 | |

| Record name | 3-Chloro-2'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-fluorophenyl)benzoic acid typically involves the introduction of chloro and fluoro substituents onto the benzoic acid framework. One common method is the halogenation of 2-(2-fluorophenyl)benzoic acid using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is crucial to ensure the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-fluorophenyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts or reduced to form alcohol derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of base and organoboron reagents.

Major Products Formed

Substitution Products: Derivatives with different functional groups replacing the chloro or fluoro groups.

Oxidation Products: Carboxylate salts or quinones.

Reduction Products: Alcohol derivatives or partially reduced benzoic acids.

Coupling Products: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

6-Chloro-2-(2-fluorophenyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-fluorophenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro and fluoro substituents can influence the compound’s binding affinity and specificity towards its targets, thereby affecting its overall biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are structurally related to 6-chloro-2-(2-fluorophenyl)benzoic acid, differing in substituent positions, functional groups, or additional moieties:

Physicochemical Properties

- Solubility : The biphenyl system in this compound reduces aqueous solubility compared to simpler derivatives like 2-chloro-6-fluorobenzoic acid. Halogen substituents increase hydrophobicity, favoring organic solvents (e.g., DMSO, THF) .

- Melting Point: Derivatives with polar groups (e.g., –NH₂ in 2-amino-6-chloro-3-fluorobenzoic acid) exhibit higher melting points due to hydrogen bonding, whereas methyl or phenyl groups lower melting points .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-2-(2-fluorophenyl)benzoic acid, and how can purity be optimized?

- Synthesis : A common approach involves Suzuki-Miyaura coupling between 6-chloro-2-bromobenzoic acid and 2-fluorophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) .

- Purity Optimization : Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >98% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR : H and C NMR to verify substituent positions (e.g., fluorine at C2, chlorine at C6) .

- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H]⁺ (e.g., m/z 265.02 for C₁₃H₈ClFO₂) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, Cl, F) .

Q. How does the compound behave in common organic reactions?

- Nucleophilic Substitution : The chlorine atom at C6 can undergo substitution with amines (e.g., NH₃/EtOH, 80°C) to yield amide derivatives .

- Decarboxylation : Under strong acidic conditions (H₂SO₄, Δ), the carboxylic acid group may decarboxylate to form 6-chloro-2-(2-fluorophenyl)benzene .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data for this compound?

- Issue : Discrepancies in reported solubility in DMSO (e.g., 10–50 mg/mL).

- Resolution :

- Temperature Control : Solubility increases at 40–50°C but may degrade the compound; use inert atmosphere .

- Co-solvents : Add 10% ethanol to enhance solubility without altering reactivity .

- Validation : Conduct parallel experiments with standardized DMSO batches and report via UV-Vis spectroscopy .

Q. How can mechanistic studies elucidate the role of fluorine in stabilizing intermediates?

- Approach :

- Kinetic Isotope Effects (KIE) : Replace F with F to track electronic effects during substitution reactions .

- DFT Calculations : Model transition states to compare activation energies for fluorinated vs. non-fluorinated analogs .

Q. What methodologies assess the compound’s biological activity in enzyme inhibition assays?

- Experimental Design :

- Target Enzymes : Test against COX-2 or cytochrome P450 isoforms due to structural similarity to known inhibitors .

- Assay Conditions : Use fluorogenic substrates (e.g., resorufin-based) in pH 7.4 buffer (37°C, 1 h) .

- Data Interpretation : Compare IC₅₀ values with controls (e.g., aspirin for COX-2) and validate via Lineweaver-Burk plots .

Q. How can conflicting cytotoxicity data in cancer cell lines be reconciled?

- Hypothesis : Variability may stem from differential membrane permeability or metabolic activation.

- Methodology :

- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS after 24h exposure .

- Metabolite Profiling : Identify active metabolites (e.g., glucuronidated forms) using HILIC chromatography .

- Statistical Analysis : Apply ANOVA to compare IC₅₀ across cell lines (e.g., MCF-7 vs. HeLa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.